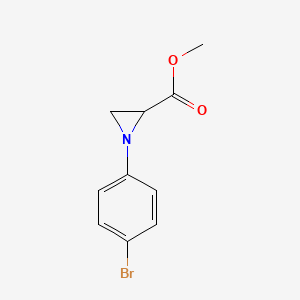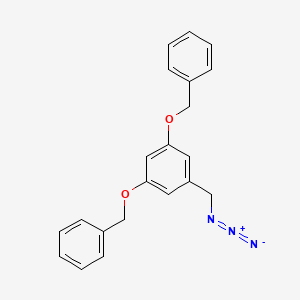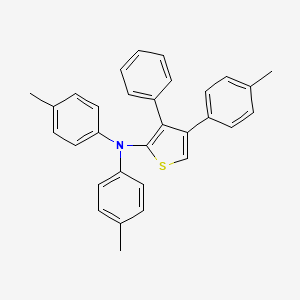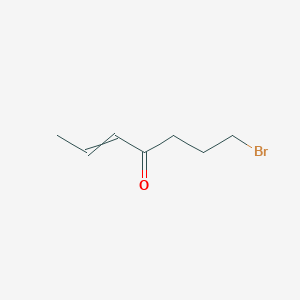![molecular formula C19H23NO4 B12535487 2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) CAS No. 141941-45-9](/img/structure/B12535487.png)
2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) is an organic compound with the molecular formula C23H27NO6. It is known for its unique structure, which includes a nitrophenyl group attached to a methylene bridge, linking two cyclohexanone rings.
Méthodes De Préparation
The synthesis of 2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) typically involves a tandem aldol condensation and Michael addition reaction. One common method uses 4-nitrobenzaldehyde and dimedone as starting materials. The reaction is catalyzed by proline, an organocatalyst, in the presence of polyethylene glycol (PEG-400) as a solvent. The reaction proceeds at room temperature, yielding the desired product .
Experimental Procedure:
- In a 25 ml round-bottom flask, combine 4-nitrobenzaldehyde (151 mg, 1 mmol), dimedone (280 mg, 2 mmol), proline (57 mg, 0.5 mmol), and PEG-400 (2 ml).
- Stir the mixture at room temperature for 30 minutes, then check the reaction progress using thin-layer chromatography (TLC).
- Continue stirring for an additional hour until the reaction is complete.
- Cool the reaction mixture in an ice-water bath to precipitate the product.
- Collect the solid product by vacuum filtration .
Analyse Des Réactions Chimiques
2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) involves its interaction with specific molecular targets and pathways. For example, its inhibitory effect on lipoxygenase is due to its ability to bind to the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes. Similarly, its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparaison Avec Des Composés Similaires
2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) can be compared with other similar compounds, such as:
2,2’-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): This compound has a similar structure but includes hydroxyl groups, which may enhance its biological activity.
3,3’-[(4-Nitrophenyl)methylene]di(1H-indole): This compound contains indole rings instead of cyclohexanone rings, which may result in different biological properties.
The uniqueness of 2,2’-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one) lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
141941-45-9 |
|---|---|
Formule moléculaire |
C19H23NO4 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-[(4-nitrophenyl)-(2-oxocyclohexyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C19H23NO4/c21-17-7-3-1-5-15(17)19(16-6-2-4-8-18(16)22)13-9-11-14(12-10-13)20(23)24/h9-12,15-16,19H,1-8H2 |
Clé InChI |
JPXQLMFEKSGKAK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)C(C2CCCCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(4-acetamidophenoxy)methyl]phosphonate](/img/structure/B12535405.png)

![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)



![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)

![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)
![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)

